4,5,6,7,8,9-hexahydro-1H-cycloocta[c]pyrazole-3-carboxylic acid
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Overview
Description
4,5,6,7,8,9-Hexahydro-1H-cycloocta[c]pyrazole-3-carboxylic acid is a chemical compound with the molecular formula C₁₀H₁₄N₂O₂ and a molecular weight of 194.23 g/mol This compound is characterized by a cyclooctane ring fused with a pyrazole ring and a carboxylic acid functional group
Preparation Methods
The synthesis of 4,5,6,7,8,9-hexahydro-1H-cycloocta[c]pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route involves the reaction of cyclooctanone with hydrazine to form the corresponding hydrazone, which is then cyclized to yield the pyrazole ring. The carboxylic acid group can be introduced through subsequent oxidation reactions . Industrial production methods may involve optimized reaction conditions and catalysts to improve yield and purity.
Chemical Reactions Analysis
4,5,6,7,8,9-Hexahydro-1H-cycloocta[c]pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the pyrazole ring or the carboxylic acid group.
Substitution: The compound can undergo substitution reactions, particularly at the pyrazole ring, to introduce different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4,5,6,7,8,9-Hexahydro-1H-cycloocta[c]pyrazole-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including its role as an inhibitor of certain enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 4,5,6,7,8,9-hexahydro-1H-cycloocta[c]pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. For example, it can act as an inhibitor of D-amino acid oxidase (DAAO), an enzyme involved in the metabolism of D-amino acids. By inhibiting DAAO, the compound can modulate the levels of D-amino acids in biological systems, which may have therapeutic implications.
Comparison with Similar Compounds
4,5,6,7,8,9-Hexahydro-1H-cycloocta[c]pyrazole-3-carboxylic acid can be compared with other similar compounds, such as:
4,5,6,7,8,9-Hexahydro-1H-cycloocta[d]imidazole: This compound has a similar cyclooctane ring structure but features an imidazole ring instead of a pyrazole ring.
Properties
IUPAC Name |
4,5,6,7,8,9-hexahydro-1H-cycloocta[c]pyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c13-10(14)9-7-5-3-1-2-4-6-8(7)11-12-9/h1-6H2,(H,11,12)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWSJZJQYRJNMSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2=C(CC1)C(=NN2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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